2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Description

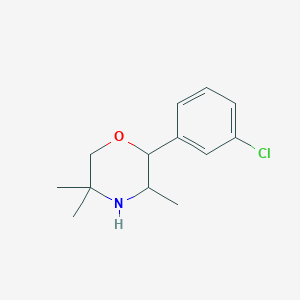

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine is a synthetic morpholine derivative developed as a candidate for smoking cessation therapy. Structurally, it features a morpholine ring substituted with a 3-chlorophenyl group at position 2 and three methyl groups at positions 3, 5, and 5 (Figure 1). The compound exists in stereoisomeric forms, with the (S,S)-configuration showing superior pharmacological activity compared to its (R,R)-counterpart .

Synthesis: The compound is synthesized via NaBH₄ reduction of its precursor, (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol, followed by acid-catalyzed cyclization. The final product is often isolated as a semi-D-tartrate salt, with a melting point of 203–204°C and specific optical rotation ([α]²⁰_D = -4.2° in methanol) .

Properties

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPHSXVQSDRPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Keto Intermediates (Hydroxymorpholines)

The initial step involves preparing keto forms of hydroxymorpholines, which serve as precursors. These keto intermediates are typically synthesized by introducing the 3-chlorophenyl substituent onto a morpholine backbone with appropriate methyl substitutions at the 3,5,5-positions.

Reduction to Diastereomeric Diols

The keto intermediates are reduced using sodium borohydride (NaBH4) to yield mixtures of diastereomeric diols. The reduction specifically targets the benzylic carbonyl group, generating hydroxyl groups that vary at the benzylic position, resulting in diols labeled as 6a–6c, 6g, and 6h in the literature.

Cyclization to Morpholine Ring

Cyclization is achieved by treating the diols with sulfuric acid in methylene chloride. This step involves intramolecular nucleophilic attack, where the benzylic cation formed after dehydration is trapped by a primary alcohol, resulting in the formation of the morpholine ring. This cyclization favors the formation of the thermodynamically and kinetically more stable trans isomer, with optical activity controlled by the methyl group alpha to the nitrogen.

N-Methylation and N-Alkylation (Optional)

Further functionalization of the morpholine nitrogen is possible:

- N-Methylation is performed by reacting the morpholine intermediate with methyl iodide in dimethylformamide (DMF) at 70 °C.

- N-Alkylation can be accomplished via reductive alkylation using aldehydes (e.g., acetaldehyde or propionaldehyde) and sodium triacetoxyborohydride in methylene chloride.

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Introduction of 3-chlorophenyl group | Keto hydroxymorpholine intermediates (4a–4c) | Precursor formation |

| 2 | NaBH4 reduction | Diastereomeric diols (6a–6c) | Reduction of ketone to alcohol |

| 3 | H2SO4 in CH2Cl2 | Cyclized morpholine (5a–5c) | Ring closure via intramolecular cyclization |

| 4 | Methyl iodide in DMF at 70 °C (optional) | N-methylated morpholine (5d) | Alkylation on nitrogen |

| 5 | Reductive alkylation with aldehydes + NaBH(OAc)3 | N-alkylated morpholines (5e, 5f) | Further nitrogen substitution |

Alternative Synthetic Routes and Analogues

Other synthetic approaches involve:

- Bromination of ketones followed by amine substitution to yield analogues, as seen in the synthesis of bupropion analogues, which share structural features with this compound.

- Enantiomeric control to achieve high optical purity (e.g., >95% enantiomeric excess of (2S,5S) isomer) through chiral starting materials or chiral catalysts.

Research Findings and Analytical Data

- The cyclization step favors the trans isomer, which is both thermodynamically and kinetically more stable.

- Optical activity is influenced by methyl substitution adjacent to the nitrogen atom.

- N-alkylation methods allow for the generation of diverse derivatives for biological testing.

- Mass spectrometry and chromatographic studies confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in DMF, potassium carbonate in THF.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Hydroxybupropion is noted for its contribution to the antidepressant effects of bupropion. Studies suggest that it may enhance the therapeutic profile of bupropion in treating major depressive disorder and other affective disorders. The compound acts as an inhibitor of dopamine and norepinephrine reuptake, which is critical for its antidepressant effects .

Treatment of Sexual Dysfunction

Research indicates that metabolites of bupropion, including hydroxybupropion, may be utilized in treating sexual dysfunction associated with various psychiatric conditions. This application stems from its ability to modulate neurotransmitter levels that influence sexual health .

Analytical and Forensic Applications

Quality Control and Toxicology Studies

Hydroxybupropion is employed in analytical studies for quality control in pharmaceuticals and forensic applications. Its detection is crucial in toxicology to assess exposure levels in patients who have ingested bupropion or its metabolites. The compound's stability and identifiable properties make it suitable for such applications .

Research on Metabolite Profiles

The compound has been pivotal in research aimed at understanding the metabolic pathways of bupropion. Various studies have characterized hydroxybupropion's metabolites, enhancing the understanding of how these compounds interact within biological systems .

Structure-Activity Relationship Studies

Research has explored the structure-activity relationships (SAR) of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine analogues. These studies focus on modifying the phenyl ring and morpholine structure to develop more potent inhibitors of neurotransmitter uptake. For instance, modifications have led to analogues that exhibit enhanced potency against dopamine and norepinephrine uptake compared to hydroxybupropion itself .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Multi-Target Action : 5a’s combined inhibition of DA/NE uptake and nAChR antagonism aligns with the “multi-target” model for smoking cessation drugs, addressing both reward and withdrawal pathways .

- Thermodynamic Stability : The semi-tartrate salt form enhances solubility and bioavailability, making it suitable for oral administration .

- Limitations : Despite superior preclinical data, long-term safety and efficacy in humans remain unverified. Comparative studies with varenicline are needed .

Biological Activity

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine (CAS No. 1099623-13-8) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chlorophenyl group and two additional methyl groups. Its molecular formula is , and it has a molecular weight of approximately 215.72 g/mol. The presence of the chlorophenyl group is significant as it often influences the compound's biological interactions.

1. Interaction with Biological Targets

This compound has been shown to interact with various biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can modulate neurotransmitter systems, including dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

2. Enzymatic Activity Modulation

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and detoxification processes . This modulation can lead to altered pharmacokinetics for co-administered drugs.

1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 10 | Induction of oxidative stress |

2. In Vivo Studies

Animal model studies indicate that the compound may exhibit anti-inflammatory properties. Administration in rodent models has shown a reduction in inflammatory markers such as TNF-α and IL-6 following treatment with varying doses .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer potential, researchers treated breast cancer xenografts with the compound. The results showed a marked decrease in tumor volume compared to controls, suggesting its potential as a therapeutic agent against breast cancer.

Q & A

Q. What are the key considerations for designing an efficient and reproducible synthetic route for 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine?

Methodology:

- Stepwise synthesis : Begin with the formation of the morpholine ring via cyclization of a diol or diamine precursor. Introduce the 3-chlorophenyl group through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) if a halogenated intermediate is used .

- Protecting group strategy : Protect reactive sites (e.g., amines or hydroxyl groups) during chlorophenyl incorporation to avoid side reactions. For example, tert-butoxycarbonyl (Boc) groups are stable under basic conditions and can be removed post-synthesis .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (e.g., from ethanol) to isolate the final compound. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural characterization of this compound be validated?

Methodology:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR. For instance, the morpholine ring protons resonate between δ 3.5–4.5 ppm, while the 3-chlorophenyl group shows distinct aromatic splitting patterns (e.g., meta-substitution at δ 7.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: 267.78 g/mol) using electrospray ionization (ESI) in positive mode.

- X-ray crystallography : Resolve stereochemistry by growing single crystals in a solvent system like dichloromethane/pentane at 4°C .

Q. What physicochemical properties are critical for evaluating this compound in preclinical studies?

Methodology:

- Lipophilicity (LogP) : Determine via shake-flask method (octanol/water partitioning) or computational tools (e.g., MarvinSuite). A LogP >2 suggests moderate membrane permeability .

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) using UV-Vis spectroscopy. Low solubility (<50 µM) may necessitate prodrug strategies .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperature (>150°C is ideal for storage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity of this compound derivatives?

Methodology:

- Scaffold diversification : Synthesize analogs with variations at the chlorophenyl (e.g., para- vs. meta-substitution) or morpholine ring (e.g., methyl group replacement with ethyl or cyclopropyl). Use parallel synthesis for efficiency .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs). Prioritize derivatives with docking scores <−7 kcal/mol .

- Biological validation : Screen analogs in cell-based assays (e.g., cAMP accumulation for GPCR activity) and compare IC values. Use ANOVA to identify statistically significant improvements (p<0.05) .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

Methodology:

- In vitro-in vivo extrapolation (IVIVE) : Compare hepatic microsomal stability (e.g., human vs. rodent) with plasma clearance rates. Discrepancies may arise from species-specific cytochrome P450 isoforms .

- Bile duct cannulation studies : In rodents, collect bile to detect phase II metabolites (e.g., glucuronides) not observed in vitro. Use LC-MS/MS for metabolite profiling .

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate tissue distribution coefficients to predict in vivo behavior. Adjust for protein binding using equilibrium dialysis .

Q. How can enantiomeric purity of this compound be ensured during asymmetric synthesis?

Methodology:

- Chiral chromatography : Use a Chiralpak IA column with heptane/ethanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline resolution .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT at B3LYP/6-31G* level) .

- Kinetic resolution : Employ lipase-catalyzed acylations (e.g., Candida antarctica Lipase B) to selectively esterify one enantiomer, achieving >98% ee .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

Methodology:

- GC-MS with headspace sampling : Identify volatile impurities (e.g., residual solvents like dichloromethane) using a DB-5MS column and electron ionization (EI) at 70 eV .

- HPLC-ELSD : Detect non-UV-active impurities (e.g., polyethylene glycol byproducts) with evaporative light scattering detection. Use a Zorbax SB-C8 column and isocratic elution (acetonitrile/water) .

- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from cross-coupling reactions) with detection limits <1 ppb. Calibrate using NIST-traceable standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.